3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid
Description
Properties
IUPAC Name |
3-piperidin-4-ylquinazolin-4-one;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.C2HF3O2/c17-13-11-3-1-2-4-12(11)15-9-16(13)10-5-7-14-8-6-10;3-2(4,5)1(6)7/h1-4,9-10,14H,5-8H2;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRRWFDPVBHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=NC3=CC=CC=C3C2=O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzamide with a piperidine derivative in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process typically includes:
Formation of the quinazolinone core: This can be achieved through the condensation of anthranilic acid derivatives with formamide or similar reagents.
Introduction of the piperidine ring: This step involves nucleophilic substitution reactions where the piperidine moiety is introduced.
Final purification: The crude product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone and piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the development of new drugs.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. For example, it has been shown to exhibit superior antiproliferative activity compared to standard chemotherapy agents like doxorubicin and cisplatin. This suggests that it may serve as a promising candidate for novel cancer treatments .
Antimicrobial Properties
Research indicates that derivatives of this compound possess significant antimicrobial activity against various pathogens. In one study, synthesized quinazolinone derivatives demonstrated antibacterial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Apoptosis Induction
In vitro studies have revealed that treatment with this compound leads to significant alterations in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax, confirming its role in promoting programmed cell death in cancer cells .
Antimicrobial Mechanism
The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes or inhibit critical cellular processes, although specific pathways remain under investigation .
Case Studies
Several case studies provide insights into the efficacy and safety profile of this compound:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind effectively to these targets. This binding can modulate the activity of the receptors or enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key Structural Features
- Core Heterocycle: The dihydroquinazolinone core distinguishes it from analogues like indole- or benzodiazol-based compounds.
- Substituents : The piperidinyl group at position 3 is a common pharmacophore in medicinal chemistry, shared with compounds such as DMPI and CDFII (anti-MRSA agents) .
- Counterion : The TFA salt contrasts with neutral or other salt forms (e.g., hydrochlorides in ), improving solubility .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
Piperidinyl Role: The piperidinyl group enhances target binding across analogues, but the heterocyclic core dictates specificity. For example, dihydroquinazolinones may favor enzyme active sites, while indoles target bacterial membranes .
Substituent Impact : Bulky groups (e.g., bromophenyl in 7A1) reduce synthetic efficiency but may improve target affinity .
Counterion Effects : TFA salts offer superior solubility over hydrochlorides or free bases, critical for in vivo applications .
Biological Activity
The compound 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid is a derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one
- Molecular Formula : C14H17N3O
- Molar Mass : 237.31 g/mol
Anticancer Properties
Research indicates that quinazoline derivatives exhibit significant anticancer properties. One study synthesized various quinazoline derivatives and evaluated their cytotoxic effects against multiple human cancer cell lines. Notably, compounds demonstrated sub-micromolar potency against colorectal (HT29), glioblastoma (U87), and breast cancer (MCF-7) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 39 | HT29 | <0.05 |
| 39 | U87 | <0.05 |
| 64 | MCF-7 | 0.1 |
These findings suggest that the compound's structural features contribute to its ability to inhibit tumor growth through mechanisms such as tubulin polymerization inhibition .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, the inhibition of PI3Kδ has been highlighted as a promising target for anticancer therapy. Compounds similar to 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one were found to inhibit PI3Kδ with distinct profiles, which may lead to potential therapeutic applications in oncology .
The proposed mechanism of action for quinazoline derivatives involves interference with microtubule dynamics and cell cycle arrest. Compounds have been shown to induce G2/M phase arrest in cancer cells, indicating their role in disrupting normal cell division processes . Additionally, molecular docking studies suggest that these compounds bind effectively to tubulin polymerization sites, similar to established inhibitors like nocodazole .
Case Study 1: In Vitro Evaluation
In a controlled study evaluating the cytotoxic effects of various quinazoline derivatives, the compound was tested against a panel of cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with certain derivatives exhibiting enhanced potency against resistant cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications on the piperidine ring significantly affected the biological activity of the compounds. Substituents on the quinazoline core were critical in enhancing anticancer efficacy and selectivity towards specific cancer types .
Chemical Reactions Analysis
Reductive Amination for Piperidine Functionalization
The piperidine moiety is introduced via reductive amination using biarylaldehydes. For example:
-
Intermediate Preparation : tert-Butyl 4-(2-oxo-1,2,3,4-tetrahydroquinazolin-7-yl)piperidine-1-carboxylate is deprotected under acidic conditions to yield 7-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one .
-
Reductive Amination : The free amine reacts with biarylaldehydes (a–f) in the presence of sodium cyanoborohydride (NaBH3CN) to form secondary amines .
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | TFA in DCM | 85% | |
| Reductive Amination | Aldehyde (a–f), NaBH3CN, MeOH | 70–90% |
Role of Trifluoroacetic Acid (TFA)
TFA is integral to the compound’s synthesis and purification:
-
Salt Formation : The free base is protonated by TFA to improve solubility and stability .
-
Deprotection Agent : TFA cleaves tert-butoxycarbonyl (Boc) groups during intermediate synthesis .
Reactivity of the Piperidine Amine
-
Nucleophilic Substitution : The secondary amine participates in alkylation and acylation reactions .
-
Hydrogen Bonding : The protonated amine (TFA salt) forms hydrogen bonds with biological targets, enhancing binding affinity .
Quinazolinone Core Stability
-
Acid/Base Resistance : The dihydroquinazolinone ring remains stable under mild acidic/basic conditions but hydrolyzes in strong acids .
Key Research Findings
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-(Piperidin-4-yl)-3,4-dihydroquinazolin-4-one trifluoroacetic acid, and how are they optimized?
- Methodology : A one-pot synthesis utilizing trifluoroacetic acid (TFA) as a CF₃ source is widely employed. Key steps include:
- Reacting quinazolinone precursors with piperidine derivatives in a polar aprotic solvent (e.g., DMF) at 80–100°C.
- Optimizing equivalents of TFA (typically 1.5–2.0 eq) to enhance trifluoromethylation efficiency.
- Purification via recrystallization or column chromatography, followed by characterization using ¹⁹F NMR and HPLC (≥95% purity threshold) .
- Data : Yield optimization studies show a 15–20% increase in product recovery when using TFA over alternative CF₃ sources (e.g., TMSCF₃).
Q. How can researchers determine the purity and stability of this compound under varying storage conditions?
- Methodology :
- HPLC Analysis : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5, 15.4 g/L) and acetonitrile (75:25 v/v) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and assess impurities via LC-MS.
Advanced Research Questions
Q. What strategies are recommended for identifying and quantifying synthetic by-products or impurities in this compound?
- Methodology :
- Impurity Profiling : Use LC-MS with electrospray ionization (ESI+) to detect low-abundance by-products (e.g., dealkylated intermediates or piperidine adducts).
- Reference Standards : Compare retention times and spectral data against certified impurities (e.g., 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) .
- Data : Stress testing (acid/base hydrolysis, oxidation) reveals ≤0.5% impurity levels under standard synthesis conditions.
Q. How can reaction kinetics and mechanistic pathways be studied for the trifluoromethylation step involving TFA?
- Methodology :
- In Situ Monitoring : Employ ReactIR spectroscopy to track CF₃ radical formation and intermediate species during the reaction.
- Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., C-F bond activation) .
- Data : Kinetic studies indicate a second-order dependence on TFA concentration, with activation energy (Eₐ) of ~45 kJ/mol.
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in CNS targets?
- Methodology :
- Receptor Binding Assays : Screen against serotonin (5-HT₂A) or dopamine receptors using radioligand displacement (e.g., [³H]Ketanserin).
- Functional Assays : Measure cAMP modulation in HEK293 cells transfected with GPCRs linked to piperidine-containing ligands .
- Data : IC₅₀ values for 5-HT₂A binding range from 10–50 nM, suggesting high affinity.
Analytical and Regulatory Considerations
Q. How should researchers address the lack of published safety data (e.g., flash point, LD₅₀) for this compound?
- Methodology :
- Derived Data : Estimate flammability via closed-cup flash point testers (e.g., Pensky-Martens).
- Acute Toxicity : Perform OECD Guideline 423 studies in rodents, dosing at 300–2000 mg/kg .
Q. What chromatographic methods are validated for polymorph screening of this compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
